

# MRX-2843: A Technical Guide to Dual MERTK/FLT3 Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MRX-2843 |           |
| Cat. No.:            | B609337  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

MRX-2843 (also known as UNC2371) is a potent, orally bioavailable, ATP-competitive small molecule inhibitor targeting both MERTK and FLT3 receptor tyrosine kinases.[1][2] These kinases are critical drivers in various hematologic malignancies and solid tumors, with their aberrant activation leading to increased cell proliferation, survival, and drug resistance.[3][4][5] This technical guide provides a comprehensive overview of the preclinical and clinical development of MRX-2843, focusing on its mechanism of action, pharmacological properties, and therapeutic potential. Detailed experimental protocols and structured data tables are presented to facilitate further research and development in this area.

## Introduction: The Rationale for Dual MERTK/FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) is one of the most frequently mutated genes in acute myeloid leukemia (AML), with internal tandem duplications (FLT3-ITD) being particularly common and associated with a poor prognosis.[6] While several FLT3 inhibitors have been developed, resistance often emerges through secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[7][8]



Mer tyrosine kinase (MERTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key player in oncogenesis and immune evasion.[4] Overexpressed in 80-90% of AML cases, MERTK activation contributes to leukemogenesis and is implicated in resistance to conventional therapies.[5][9][10]

The dual inhibition of both MERTK and FLT3 by **MRX-2843** presents a rational therapeutic strategy to overcome resistance mechanisms and provide a more durable response in AML and potentially other cancers.[7][8]

#### **Mechanism of Action**

MRX-2843 is a type 1 tyrosine kinase inhibitor that binds to the ATP-binding pocket of MERTK and FLT3, preventing their phosphorylation and subsequent activation.[3][7] This blockade of kinase activity abrogates downstream signaling pathways crucial for cancer cell survival and proliferation, including the STAT5, ERK1/2, and AKT pathways.[1][9] By inhibiting both MERTK and FLT3, MRX-2843 can effectively target leukemia cells that are dependent on either or both of these kinases for their growth and survival.[8]





Click to download full resolution via product page

Figure 1: MRX-2843 Signaling Pathway Inhibition

## **Quantitative Data**

In Vitro Potency

| Target                     | Assay Type         | IC50 (nM)    | Reference |
|----------------------------|--------------------|--------------|-----------|
| MERTK                      | Enzymatic          | 1.3          | [1]       |
| FLT3                       | Enzymatic          | 0.64         | [1]       |
| Kasumi-1 (MERTK-dependent) | Cell Proliferation | 143.5 ± 14.1 | [1]       |

Cellular Activity in AML Cell Lines

| Cell Line | Treatment           | Effect                               | Result        | Reference |
|-----------|---------------------|--------------------------------------|---------------|-----------|
| Kasumi-1  | 50 nM MRX-<br>2843  | Inhibition of<br>Colony<br>Formation | 62.3% ± 6.4%  | [1]       |
| Kasumi-1  | 100 nM MRX-<br>2843 | Inhibition of<br>Colony<br>Formation | 84.1% ± 7.8%  | [1]       |
| NOMO-1    | 100 nM MRX-<br>2843 | Inhibition of<br>Colony<br>Formation | 54.8% ± 18.1% | [1]       |
| NOMO-1    | 150 nM MRX-<br>2843 | Apoptosis/Dead<br>Cells              | 34.1% ± 5.6%  | [1]       |
| NOMO-1    | 300 nM MRX-<br>2843 | Apoptosis/Dead<br>Cells              | 67.1% ± 2.7%  | [1]       |

## In Vivo Efficacy in Murine Xenograft Models



| Xenograft<br>Model    | Treatment   | Median<br>Survival (vs.<br>Vehicle)         | P-value       | Reference |
|-----------------------|-------------|---------------------------------------------|---------------|-----------|
| MOLM-14<br>(Parental) | MRX-2843    | 121 days vs. 36<br>days                     | <0.001        | [1]       |
| MOLM-14<br>(Parental) | Quizartinib | 172.5 days vs.<br>40 days                   | <0.001        | [1]       |
| MOLM-14<br>(D835Y)    | MRX-2843    | Not specified, but<br>prolonged<br>survival | Not specified | [7]       |
| MOLM-14<br>(D835Y)    | Quizartinib | 45 days vs. 36<br>days                      | <0.001        | [1]       |

**Pharmacokinetic Properties** 

| Parameter            | Value     | Conditions   | Reference |
|----------------------|-----------|--------------|-----------|
| Oral Bioavailability | 78%       | 3 mg/kg dose | [1]       |
| Cmax                 | 1.3 μΜ    | 3 mg/kg dose | [1]       |
| t1/2                 | 4.4 hours | 3 mg/kg dose | [1]       |

# Experimental Protocols Kinase Inhibition Assay (Enzymatic)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of MRX-2843
  against purified MERTK and FLT3 kinases.
- Materials: Recombinant human MERTK and FLT3 kinase domains, ATP, appropriate peptide substrate, kinase buffer, MRX-2843 serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
  - 1. Prepare serial dilutions of MRX-2843 in DMSO.



- 2. In a 384-well plate, add the kinase, peptide substrate, and MRX-2843 dilution.
- 3. Initiate the kinase reaction by adding ATP.
- 4. Incubate at room temperature for a specified time (e.g., 60 minutes).
- 5. Stop the reaction and measure the amount of ADP produced using a luminometer.
- Calculate the percentage of kinase inhibition for each MRX-2843 concentration relative to a DMSO control.
- 7. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

### **Cell Viability Assay**

- Objective: To assess the effect of MRX-2843 on the proliferation and viability of AML cell lines.
- Materials: AML cell lines (e.g., Kasumi-1, NOMO-1, MOLM-14), appropriate cell culture medium, MRX-2843 serial dilutions, and a cell viability reagent (e.g., CellTiter-Glo®).
- Procedure:
  - 1. Seed cells in a 96-well plate at a predetermined density.
  - 2. Allow cells to adhere overnight (if applicable).
  - 3. Treat cells with serial dilutions of MRX-2843 or DMSO vehicle control.
  - 4. Incubate for a specified period (e.g., 72 hours).
  - 5. Add the cell viability reagent and measure luminescence according to the manufacturer's instructions.
  - Normalize the data to the DMSO control and calculate the IC50 value.

## **Apoptosis Assay (Annexin V/PI Staining)**



- Objective: To quantify the induction of apoptosis in AML cells following treatment with MRX-2843.
- Materials: AML cell lines, MRX-2843, Annexin V-FITC, Propidium Iodide (PI), binding buffer, and a flow cytometer.
- Procedure:
  - 1. Treat cells with MRX-2843 or DMSO for a specified time (e.g., 48 hours).
  - 2. Harvest and wash the cells with PBS.
  - 3. Resuspend the cells in binding buffer.
  - 4. Add Annexin V-FITC and PI to the cell suspension.
  - 5. Incubate in the dark at room temperature for 15 minutes.
  - Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

### **Murine Orthotopic Xenograft Model**

- Objective: To evaluate the in vivo efficacy of orally administered MRX-2843 in a clinically relevant animal model of AML.
- Materials: Immunocompromised mice (e.g., NSG), human AML cell line expressing luciferase, MRX-2843 formulated for oral gavage, vehicle control, and an in vivo imaging system.
- Procedure:
  - 1. Inject luciferase-expressing AML cells intravenously into the mice.
  - 2. Monitor disease progression through bioluminescence imaging.
  - 3. Once the disease is established, randomize the mice into treatment and control groups.



- 4. Administer MRX-2843 or vehicle control daily by oral gavage.
- 5. Monitor tumor burden and animal survival.
- 6. Analyze the data using Kaplan-Meier survival curves and statistical tests.



Click to download full resolution via product page

Figure 2: Preclinical to Clinical Development Workflow for MRX-2843

### **Clinical Development**

MRX-2843 is currently being investigated in several clinical trials for the treatment of hematologic malignancies and solid tumors.

- NCT04872478: A Phase 1, open-label, dose-escalation study evaluating the safety and pharmacokinetics of MRX-2843 in adolescents and adults with relapsed/refractory AML, acute lymphoblastic leukemia (ALL), or mixed phenotype acute leukemia (MPAL).[6][7]
   Patients receive continuous oral MRX-2843 in 28-day cycles.[7]
- NCT04946890: A Phase 1/2 study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of MRX-2843 as a single agent in patients with relapsed or refractory AML with FLT3 mutations.[1][6] The study consists of a dose-escalation phase (Ia) and a dose-expansion phase (Ib).[1]
- Phase 1b in NSCLC (NCT04762199): A study investigating MRX-2843 in combination with osimertinib in patients with advanced EGFR-mutant non-small cell lung cancer.[3] This trial explores the role of MERTK in resistance to EGFR inhibitors.[2][3]



#### Conclusion

MRX-2843 is a promising dual MERTK/FLT3 inhibitor with a strong preclinical rationale and demonstrated activity in various models of leukemia. Its ability to overcome resistance-conferring FLT3 mutations and its favorable pharmacokinetic profile support its ongoing clinical development. The results from the current clinical trials will be crucial in defining the therapeutic role of MRX-2843 in the treatment of AML and other cancers. This technical guide provides a foundational resource for researchers and clinicians interested in the continued investigation and application of this novel targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. winshipcancer.emory.edu [winshipcancer.emory.edu]
- 3. xcovery.com [xcovery.com]
- 4. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. JCI Insight The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia [insight.jci.org]
- To cite this document: BenchChem. [MRX-2843: A Technical Guide to Dual MERTK/FLT3
   Inhibition in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609337#mrx-2843-dual-mertk-flt3-inhibition-pathway]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com